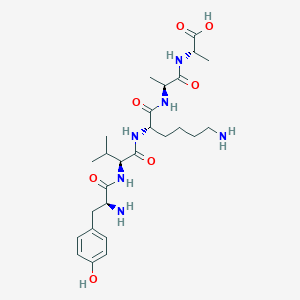![molecular formula C19H16ClN3O3S2 B14235833 N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C18H16ClN3O3S2. This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the chloro substituent and the formation of the hydrazino and carbothioyl groups. The final step involves the coupling of the methoxyphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and efficiency. Purification processes, such as recrystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbonothioyl)pentanamide
- 4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbonyl)-N,N-dipropylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H16ClN3O3S2 |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-26-12-8-6-11(7-9-12)10-15(24)21-19(27)23-22-18(25)17-16(20)13-4-2-3-5-14(13)28-17/h2-9H,10H2,1H3,(H,22,25)(H2,21,23,24,27) |
InChI-Schlüssel |
DVOJSRGHXPNAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


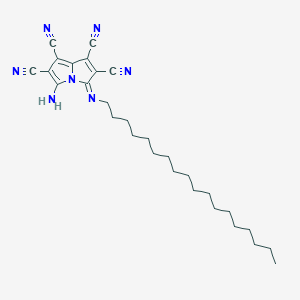
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)


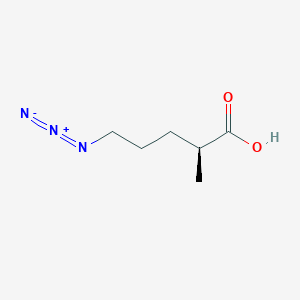

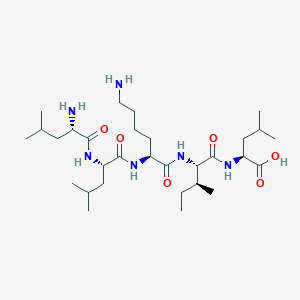


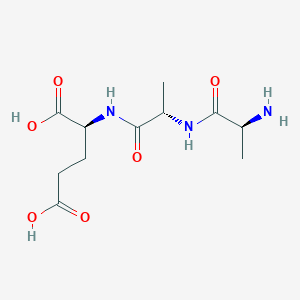
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
